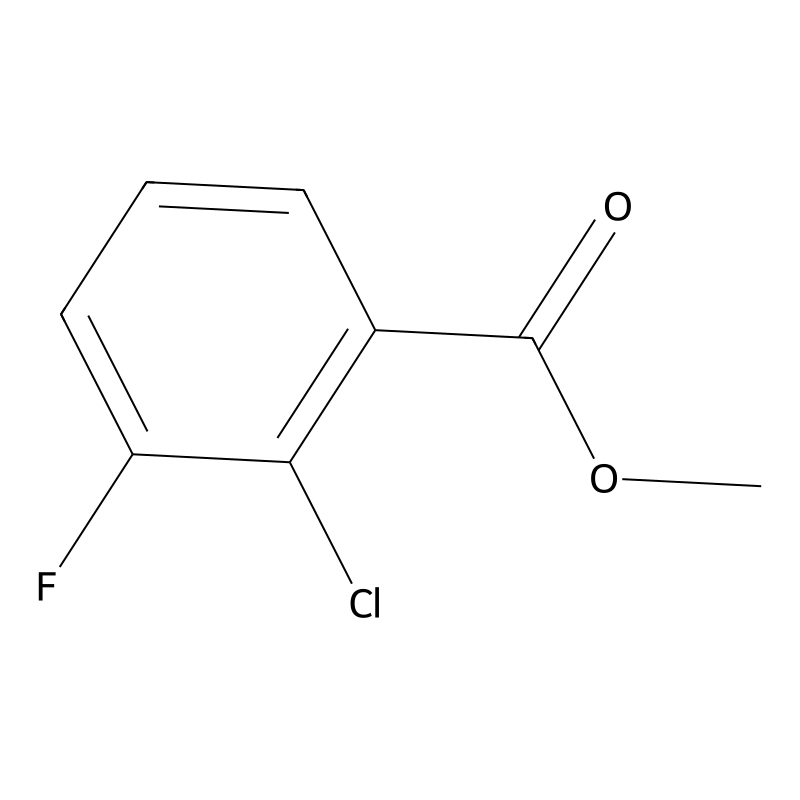

Methyl 2-chloro-3-fluorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Methyl 2-chloro-3-fluorobenzoate may have potential applications in the field of pharmaceutical chemistry . .

- In a similar context, a study was conducted on a related compound, Methyl 4-bromo-2-fluorobenzoate, for its potential as a bioactive molecule in drug discovery . The study involved in silico drug evaluation and biochemical analysis. The experimental UV-Vis absorption was recorded with DMSO as solvent in SAIF IIT (Sophisticated Analytical Instrument Facility, Indian Institute of Technology, Chennai, India). Biologically active sites were reviewed by Gauss software via MEP. Toxic predictions were completed with the Preadme online tool. Protein-Ligand interaction was studied by Autodock tools 4.2.6 . The results showed that the Methyl 4-bromo-2-fluorobenzoate molecule is structurally stable and suitable for drug nature of fungal diseases .

Pharmaceutical Chemistry

Chemical Synthesis

- Methyl 2-fluorobenzoate, a compound similar to Methyl 2-chloro-3-fluorobenzoate, is used as a fluorinated building block . It reacts with hydrazide to afford 2-fluorobenzoic hydrazide . Methyl 2-fluorobenzoate also undergoes enzymatic dihydroxylation via the whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol . It may be used to synthesize 2-fluoro-α-methylstyrene and 2-fluorophenyldiphenylmethanol .

Fluorinated Building Blocks

Organic Synthesis

- A study on the degradation of fluorobenzene and its central metabolites by Burkholderia fungorum FLU100 showed that this bacterium could degrade fluorobenzene and its metabolites. Although Methyl 2-chloro-3-fluorobenzoate was not specifically mentioned, it’s possible that similar compounds could also be degraded by this or similar bacteria, potentially providing a method for bioremediation of contaminated sites .

Biodegradation

Chemical Industry

Methyl 2-chloro-3-fluorobenzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid, characterized by the substitution of chlorine and fluorine atoms at the 2 and 3 positions of the benzene ring, respectively. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various synthetic applications and research contexts.

- Substitution Reactions: The chlorine or fluorine atoms can be replaced by other nucleophiles through nucleophilic substitution.

- Reduction Reactions: The compound can be reduced to yield corresponding alcohol or amine derivatives.

- Oxidation Reactions: It can undergo oxidation to produce various oxidized products depending on the reagents and conditions employed.

The biological activity of methyl 2-chloro-3-fluorobenzoate is influenced by its structural components. The presence of chlorine and fluorine atoms affects its reactivity and binding affinity to biological targets such as enzymes and receptors. The ester group may undergo hydrolysis, releasing the corresponding acid, which can further interact with biological molecules. Research into its potential pharmacological applications is ongoing, particularly regarding its role in enzyme inhibition and interaction with cellular pathways.

The synthesis of methyl 2-chloro-3-fluorobenzoate typically involves the following steps:

- Starting Material: The process begins with 2-chloro-3-fluorobenzoic acid.

- Esterification Reaction: The carboxylic acid group of 2-chloro-3-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst (such as sulfuric acid) under reflux conditions.

- Purification: The resulting ester is purified through distillation or recrystallization to obtain the pure compound.

In industrial settings, similar synthetic routes are followed, optimized for higher yields and purity through the use of advanced catalysts and continuous flow reactors.

Methyl 2-chloro-3-fluorobenzoate finds applications in various fields, including:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: Its unique properties make it valuable in chemical biology studies, particularly in enzyme inhibition assays and receptor binding studies.

- Material Science: It may be used in developing new materials with specific chemical properties due to its halogen substituents.

Interaction studies involving methyl 2-chloro-3-fluorobenzoate focus on its binding affinities and mechanisms of action with biological targets. The presence of halogens enhances its potential for halogen bonding interactions, which can significantly influence enzyme activity and receptor interactions. These studies are crucial for understanding its potential therapeutic applications and optimizing its use in drug development.

Several compounds share structural similarities with methyl 2-chloro-3-fluorobenzoate. Here are some notable examples:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Methyl 2-chlorobenzoate | Lacks fluorine atom | Only contains chlorine |

| Methyl 3-fluorobenzoate | Lacks chlorine atom | Only contains fluorine |

| Methyl 2-fluorobenzoate | Lacks chlorine atom | Only contains fluorine |

| Methyl 3-chlorobenzoate | Lacks fluorine atom | Only contains chlorine |

| Methyl 6-bromo-2-chloro-3-fluorobenzoate | Contains bromine along with chlorine and fluorine | Unique combination of three halogens |

Methyl 2-chloro-3-fluorobenzoate is unique due to the combination of both chlorine and fluorine atoms on the benzene ring, which significantly affects its reactivity, stability, and interaction with biological systems compared to its mono-substituted counterparts . This dual substitution pattern provides distinct chemical properties that are advantageous for specific synthetic applications.